molecular formula C8H13NO3 B14698964 Methyl 2-oxoazepane-1-carboxylate CAS No. 22366-95-6

Methyl 2-oxoazepane-1-carboxylate

Cat. No.: B14698964
CAS No.: 22366-95-6
M. Wt: 171.19 g/mol
InChI Key: IGLVJNLKDDZTPI-UHFFFAOYSA-N
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Description

Methyl 2-oxoazepane-1-carboxylate (CAS: 106412-36-6) is a seven-membered azepane ring derivative with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.277 g/mol . The structure features a 2-oxo (keto) group and a methyl ester substituent at the 1-position of the azepane ring.

Properties

CAS No.

22366-95-6

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-oxoazepane-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)9-6-4-2-3-5-7(9)10/h2-6H2,1H3

InChI Key

IGLVJNLKDDZTPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azepane ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxoazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but they often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-oxoazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2-oxoazepane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare Methyl 2-oxoazepane-1-carboxylate with structurally analogous azepane derivatives, methyl esters of diterpenic acids, and other methylated bioactive compounds.

Structural Analogues: Azepane Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Predicted CCS (Ų, [M+H]+) Applications/Notes
This compound C₁₁H₁₉NO₃ 2-oxo, 1-methyl ester 213.28 146.9 Synthetic intermediate, CCS studies
tert-Butyl 2-oxoazepane-1-carboxylate C₁₁H₁₉NO₃ 2-oxo, 1-tert-butyl ester 213.28 146.9 Bulkier ester group; enhanced steric hindrance
Methyl azepane-4-carboxylate hydrochloride C₈H₁₅NO₂·HCl 4-carboxylate, methyl ester 193.67 N/A Ionic form; potential pharma applications
  • The 4-carboxylate in Methyl azepane-4-carboxylate hydrochloride introduces a charged group, making it more suitable for ionic interactions in drug design .

Methyl Esters of Diterpenic Acids

Compound Name Backbone Structure Molecular Formula Applications Source
Sandaracopimaric acid methyl ester Labdane diterpene C₂₁H₃₂O₂ Resin component, antimicrobial studies Austrocedrus chilensis resin
Torulosic acid methyl ester Labdane diterpene C₂₁H₃₂O₃ Natural product isolation Austrocedrus chilensis resin
This compound Azepane C₁₁H₁₉NO₃ Synthetic chemistry Lab synthesis
  • Key Differences :
    • Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) are natural products with complex polycyclic backbones, whereas this compound is a synthetic azepane derivative .
    • Diterpene esters are primarily used in ecological and material sciences (e.g., resins), while azepane derivatives are explored for drug discovery .

Simple Methyl Esters (Non-Cyclic)

Compound Name Structure Molecular Formula Applications Source
Methyl palmitate Fatty acid methyl ester C₁₇H₃₄O₂ Biofuels, cosmetics Plant extracts
This compound Azepane derivative C₁₁H₁₉NO₃ Heterocyclic synthesis Synthetic
  • Key Differences :
    • Methyl palmitate is a linear fatty acid ester with industrial uses, while this compound’s cyclic structure enables ring-specific reactivity (e.g., lactam formation) .

Methylated Bioactive Compounds

Compound Name Core Structure Molecular Formula Bioactivity Source
Methylclonazepam Benzodiazepine C₁₆H₁₂ClN₃O₃ Anxiolytic, anticonvulsant Pharmaceutical
This compound Azepane C₁₁H₁₉NO₃ No direct bioactivity reported Synthetic
  • Key Differences :
    • Methylclonazepam is a clinically used benzodiazepine, whereas this compound lacks documented pharmacological activity, highlighting its role as a synthetic precursor .

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